(2S)-2-(carbamoylamino)propanoic acid

Description

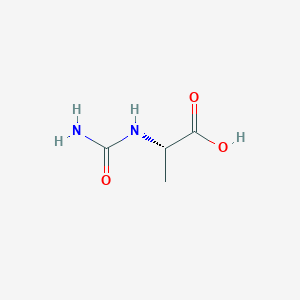

(2S)-2-(Carbamoylamino)propanoic acid (C₄H₈N₂O₃), also known as n-carbamoyl-L-alanine (CAS: 18409-49-9), is a chiral amino acid derivative characterized by a carbamoyl group (-NH-C(O)-NH₂) attached to the second carbon of the L-alanine backbone. Key properties include:

- Molecular weight: 132.12 g/mol

- SMILES: CC(NC(N)=O)C(O)=O

- InChIKey: LUSWEUMSEVLFEQ-REOHCLBHSA-N

- Functional groups: Carboxylic acid (-COOH), urea derivative (-NH-C(O)-NH₂), and hydroxyl group .

- Structural features: 16 bonds, including two rotatable bonds and two double bonds, with a stereocenter at the C2 position .

This compound’s urea moiety and carboxylic acid group make it relevant in peptide synthesis and enzyme inhibition studies.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(carbamoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSWEUMSEVLFEQ-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18409-49-9 | |

| Record name | (2S)-2-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamoylamino Derivatives

(a) (2S)-3-(Carbamoylamino)-2-methylpropanoic acid (URQ)

- Molecular formula : C₅H₁₀N₂O₃

- Molecular weight : 146.14 g/mol

- Key differences: The carbamoylamino group is on the third carbon, and a methyl branch is present at C2.

(b) (2S)-2-[(Phenylcarbamoyl)amino]propanoic acid

Amino Acid Derivatives with Modified Substituents

(a) (2S)-2-Aminobutanoic Acid

- Molecular formula: C₄H₉NO₂

- Molecular weight : 119.12 g/mol

- Key differences: Lacks the carbamoylamino group; instead, it has a primary amine (-NH₂) at C2. This simpler structure impacts its reactivity and biological roles, such as in neurotransmitter synthesis .

(b) (2S)-2-[(3-Nitrobenzoyl)amino]propanoic acid

Stereochemical Variants

(a) (2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid

Pharmaceutical Impurities

(a) (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid

- Molecular formula : C₁₃H₁₂O₃

- Molecular weight : 216.23 g/mol

- This compound is an impurity in naproxen synthesis, highlighting the importance of structural purity in pharmaceuticals .

Structural and Functional Comparison Table

Key Research Findings

- Solubility and Bioavailability: The carbamoylamino group in this compound enhances hydrogen bonding, improving solubility relative to phenyl-substituted analogs like C₁₀H₁₂N₂O₃ .

- Stereochemical Impact : Stereoisomers such as (2S,3R)-configured compounds exhibit distinct biological activities due to spatial compatibility with enzyme active sites .

- Industrial Relevance : Structural analogs with aromatic substituents (e.g., naphthalene in C₁₃H₁₂O₃) are critical in quality control during drug manufacturing .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (2S)-2-(carbamoylamino)propanoic acid in academic settings?

- Methodological Answer : Synthesis typically involves stereoselective protection of the amino group followed by carbamoylation. For example, analogous compounds like (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride are synthesized using L-serine derivatives as starting materials, with carbamoylation achieved via reaction with cyanate or urea derivatives under controlled pH (6–7) . Purification often employs reverse-phase HPLC with C18 columns and a mobile phase of water/acetonitrile (0.1% TFA), validated by ≥95% purity thresholds .

Q. How is the stereochemical integrity of this compound confirmed?

- Methodological Answer : Stereochemical validation uses chiral HPLC (e.g., Chiralpak® IA column) with polar organic mobile phases (methanol:ethanol, 90:10) and optical rotation measurements. Comparative analysis with enantiomeric standards and X-ray crystallography (if crystals are obtainable) provides definitive confirmation . For non-crystalline samples, circular dichroism (CD) spectroscopy at 190–250 nm distinguishes the (2S) configuration .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer : Carbamoylamino derivatives often interact with amino acid metabolism enzymes, such as glutamine synthetase or urease, due to structural mimicry. In vitro assays (e.g., enzyme inhibition kinetics using Michaelis-Menten analysis) and molecular docking (AutoDock Vina) identify binding affinities. For example, related compounds show IC₅₀ values in the micromolar range against bacterial ureases .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s enzyme inhibition efficacy across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or impurity profiles. Standardize protocols using reference materials (e.g., pharmaceutical-grade impurities from ) and validate via:

- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics.

- Crystallography : Resolves binding modes (e.g., PDB deposition for public validation).

- Batch-to-batch consistency checks : LC-MS to detect trace contaminants (<0.1%) affecting activity .

Q. What strategies optimize solubility and stability for in vivo pharmacokinetic studies?

- Methodological Answer :

- Salt Formation : Dihydrochloride salts (as in ) enhance aqueous solubility (tested via shake-flask method, pH 1–7.4).

- Formulation : Use cyclodextrin inclusion complexes or liposomal encapsulation (dynamic light scattering for size distribution).

- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., de-carbamoylated analogs) .

Q. How can computational models predict the compound’s metabolic fate or toxicity?

- Methodological Answer :

- In Silico Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify probable Phase I/II metabolites.

- Toxicophore Mapping : Compare structural alerts (e.g., reactive carbamoyl groups) against databases like Tox21 .

- Validation : Cross-check with in vitro hepatocyte assays (CYP450 inhibition screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.